molecular formula C18H20N2O3S2 B4988455 1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4988455
M. Wt: 376.5 g/mol
InChI Key: SDRGGQGDJAZGSA-UHFFFAOYSA-N
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Description

1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Mechanism of Action

The mechanism of action of 1-acetyl-N-[2-(phenylsulfanyl)ethyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Properties

IUPAC Name

1-acetyl-N-(2-phenylsulfanylethyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-14(21)20-11-9-15-13-17(7-8-18(15)20)25(22,23)19-10-12-24-16-5-3-2-4-6-16/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRGGQGDJAZGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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